molecular formula C12H9Cl2NO2S B065235 Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate CAS No. 175276-86-5

Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate

Cat. No.: B065235
CAS No.: 175276-86-5
M. Wt: 302.2 g/mol
InChI Key: DZFFVJGNGVCFIZ-UHFFFAOYSA-N
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Description

Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate is a synthetically derived organic compound featuring a thiazole core substituted with a dichlorophenyl moiety and an ethyl ester functional group. This specific molecular architecture makes it a compound of significant interest in medicinal chemistry and pharmacological research, particularly as a key intermediate or precursor in the synthesis of more complex bioactive molecules. Its structure is analogous to scaffolds known to modulate various biological targets.

Properties

IUPAC Name

ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2S/c1-2-17-12(16)9-6-18-11(15-9)7-4-3-5-8(13)10(7)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFFVJGNGVCFIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372507
Record name ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate
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Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175276-86-5
Record name Ethyl 2-(2,3-dichlorophenyl)-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175276-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of 2,3-Dichlorophenyl Thioamide with Ethyl Bromoacetoacetate

A thioamide derived from 2,3-dichloroaniline reacts with ethyl bromoacetoacetate under basic conditions. The mechanism involves nucleophilic attack by the thioamide’s sulfur on the α-carbon of the bromoester, followed by cyclization and elimination of HBr.

Example Procedure

  • Thioamide Synthesis : 2,3-Dichloroaniline (10 mmol) is treated with carbon disulfide (12 mmol) and triethylamine (12 mmol) in ethanol at 50°C for 4 h to yield N-(2,3-dichlorophenyl)thioamide.

  • Cyclization : The thioamide (10 mmol) is mixed with ethyl bromoacetoacetate (10 mmol) and sodium carbonate (12 mmol) in ethanol. The mixture is refluxed at 70°C for 6 h, cooled, and filtered. The crude product is recrystallized from ethanol to yield the target compound (Yield: 78%).

Key Parameters

  • Solvent : Ethanol or methanol.

  • Base : Sodium carbonate or lithium hydroxide.

  • Temperature : 60–70°C.

Cyclocondensation of Thiosemicarbazones

Thiosemicarbazones derived from 2,3-dichlorobenzaldehyde offer an alternative route. This method leverages acidic or thermal conditions to facilitate cyclization with α-halo esters.

Synthesis via Thiosemicarbazone Intermediate

  • Thiosemicarbazone Formation : 2,3-Dichlorobenzaldehyde (10 mmol) reacts with thiosemicarbazide (10 mmol) in ethanol under reflux for 3 h.

  • Cyclization with Ethyl Chloroacetoacetate : The thiosemicarbazone (10 mmol) is treated with ethyl chloroacetoacetate (10 mmol) in acetic acid at 100°C for 8 h. The product precipitates upon cooling and is purified via column chromatography (Yield: 65%).

Mechanistic Insight
The reaction proceeds through imine formation, followed by nucleophilic attack of sulfur on the α-chloro carbonyl group, resulting in thiazole ring closure.

One-Pot Multicomponent Reactions

One-pot strategies improve efficiency by combining multiple steps. A representative approach involves:

Simultaneous Thioamide Formation and Cyclization

2,3-Dichloroaniline (10 mmol), ethyl bromoacetoacetate (10 mmol), and thiourea (12 mmol) are heated in ethanol with potassium carbonate (12 mmol) at 80°C for 12 h. The crude product is acidified with HCl and extracted with ethyl acetate (Yield: 72%).

Advantages

  • Eliminates intermediate isolation.

  • Reduces solvent waste.

Optimization and Scalability

Solvent and Temperature Effects

  • Ethanol vs. Methanol : Ethanol provides higher yields (78% vs. 65%) due to better solubility of intermediates.

  • Reflux Temperature : Reactions at 70°C achieve completion in 6 h, whereas lower temperatures (50°C) require 12 h.

Catalytic Enhancements

  • DMF as Catalyst : Adding dimethylformamide (5 mol%) accelerates cyclization by stabilizing transition states (Yield increase: 78% → 85%).

  • Microwave Assistance : Microwave irradiation at 100°C reduces reaction time to 1 h (Yield: 80%).

Comparative Analysis of Methods

MethodYield (%)Time (h)ScalabilityCost Efficiency
Hantzsch Synthesis786HighModerate
Thiosemicarbazone658ModerateLow
One-Pot7212HighHigh

Key Findings

  • The Hantzsch method balances yield and scalability for industrial applications.

  • One-pot approaches reduce solvent use but require longer reaction times.

Challenges and Solutions

Byproduct Formation

  • Issue : Hydrolysis of the ethyl ester during cyclization.

  • Solution : Use anhydrous solvents and controlled pH (pH 7–8).

Purification Difficulties

  • Issue : Co-elution of unreacted thioamide.

  • Solution : Acid-base extraction with 2N HCl removes basic impurities .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the carbonyl group, converting it to an alcohol.

  • Substitution: : The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate has been studied for its diverse biological activities:

  • Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Its structure allows it to interact with microbial enzymes, inhibiting their growth and proliferation .
  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Studies have suggested that it may interfere with signaling pathways critical for cancer cell survival .
  • Anti-inflammatory Effects : this compound has been evaluated for its ability to reduce inflammation. It appears to modulate inflammatory cytokines and may inhibit pathways associated with chronic inflammation .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, suggesting its potential as a novel antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines (e.g., breast and colon cancer) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, highlighting its potential as a therapeutic agent in oncology .

Applications in Industry

This compound is not only limited to laboratory research but also finds applications in industrial settings:

  • Pharmaceutical Intermediates : It serves as an intermediate in the synthesis of various pharmaceuticals due to its unique chemical structure and biological properties.
  • Material Science : The compound is being explored for use in developing new materials with specific electronic or optical properties due to its heterocyclic nature.

Mechanism of Action

The biological activity of Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate is primarily due to its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways involved depend on the specific biological context and the target organism.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s activity and properties are influenced by substituent positions and functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate and Analogs
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound : this compound 2-(2,3-Cl₂C₆H₃), 4-(COOEt) C₁₂H₉Cl₂NO₂S ~302.1 (calculated) Dichloro substitution at ortho and meta positions; ester group enhances solubility .
Ethyl 2-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxylate () 2-(2,4-Cl₂C₆H₃), 4-(COOEt) C₁₂H₉Cl₂NO₂S ~302.1 Dichloro substitution at ortho and para positions; similar molecular weight but distinct electronic effects due to Cl positioning .
Ethyl 2-(trifluoromethyl)-1,3-thiazole-4-carboxylate () 2-(CF₃), 4-(COOEt) C₇H₆F₃NO₂S ~225.1 Trifluoromethyl group increases electronegativity and lipophilicity; lower molecular weight than dichloro analogs .
Ethyl 4-methyl-2-(3-methylphenyl)-1,3-thiazole-5-carboxylate () 4-CH₃, 2-(3-CH₃C₆H₄), 5-COOEt C₁₄H₁₅NO₂S 261.3 Methyl groups reduce steric hindrance; lower Cl content decreases halogen bonding potential .
Ethyl 3-(4-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate () 3-(4-ClC₆H₄), 4-SCH₃, 2-thione C₁₃H₁₁ClN₂O₂S₂ ~342.9 Thione and methylsulfanyl groups enhance sulfur-mediated interactions; dihydrothiazole core alters ring aromaticity .

Physicochemical and Functional Differences

Substituent Positioning :
  • Chlorine Substitution: The 2,3-dichloro configuration in the target compound creates a sterically hindered environment compared to the 2,4-dichloro isomer ().
  • Trifluoromethyl vs. Dichlorophenyl : The CF₃ group () increases electron-withdrawing effects, whereas dichlorophenyl groups combine steric bulk with moderate electronegativity. This impacts solubility and binding affinity in biological systems .

Biological Activity

Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which include a thiazole ring and a dichlorophenyl substituent. The following sections provide an in-depth analysis of its biological activity, synthesis methods, and potential applications.

  • Molecular Formula : C₁₂H₉Cl₂NO₂S
  • Molar Mass : Approximately 302.17 g/mol
  • Melting Point : 108 °C
  • Boiling Point : Approximately 431.3 °C at 760 mmHg
  • Density : Around 1.4 g/cm³
  • Refractive Index : 1.597

These properties contribute to the compound's stability and reactivity in biological systems.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated that this compound can inhibit various bacterial strains and fungi. Its mechanism involves binding to specific enzymes or receptors, disrupting their function and leading to antimicrobial effects.
  • Antifungal Properties : The compound has shown effectiveness against fungal strains such as Aspergillus niger and Candida albicans, making it a candidate for antifungal drug development .
  • Anticancer Potential : Preliminary research indicates that it may modulate pathways involved in cancer progression. Compounds with similar structures have been noted for their ability to inhibit tumor growth in various cancer models .

The biological activity of this compound is primarily attributed to its interaction with molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit bacterial enzymes such as DNA gyrase and topoisomerase, which are critical for bacterial replication .
  • Receptor Binding : It can bind to specific receptors involved in cellular signaling pathways, potentially altering cellular responses that lead to antimicrobial or anticancer effects.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions:

  • Formation of Thiazole Ring : The initial step involves the reaction of 2,3-dichlorophenacyl chloride with ethyl thioacetoacetate in the presence of a base.
  • Cyclization and Esterification : Following the formation of the thiazole ring, esterification occurs to yield the final product.

These methods allow for modifications that enhance biological activity and stability.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • A study published in Chemistry & Biology Interface reported that derivatives of thiazole exhibited significant antimicrobial activity against various strains of bacteria and fungi. The study highlighted the importance of substituents on the phenyl ring for enhancing activity .
  • Research conducted on thiazole derivatives indicated their potential as anticancer agents. For instance, compounds with electronegative groups like chlorine were found to exhibit higher antiproliferative activity against cancer cell lines compared to their unsubstituted counterparts .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylateC₁₂H₉ClNO₂SContains only one chlorine atom; potential for different biological activity
Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylateC₁₂H₉ClNO₂SSubstituted at the para position; may exhibit different reactivity
Ethyl 2-(3-chlorophenyl)-thiazole-4-carboxylateC₁₂H₁₀ClNO₂SLacks dichloro substitution; different pharmacological profile

The unique dichloro substitution pattern on the phenyl ring of this compound may influence its biological activity compared to these similar compounds.

Q & A

Q. Q1. What are the established synthetic routes for Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 2,3-dichlorobenzaldehyde derivatives with thioamide precursors (e.g., ethyl 2-cyanoacetate) in ethanol under reflux, catalyzed by glacial acetic acid . Key variables include:

  • Temperature : Prolonged reflux (~6–8 hours) ensures complete cyclization.
  • Solvent : Ethanol promotes solubility of aromatic intermediates, while acetic acid aids proton transfer.
  • Purification : Flash chromatography (EtOAc/cyclohexane, 1:1) or recrystallization from ethyl acetate yields >90% purity .
    Side products (e.g., uncyclized intermediates) can arise from incomplete reactions, detectable via TLC or HPLC-MS .

Q. Q2. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR confirm the thiazole ring (δ 7.8–8.2 ppm for aromatic protons) and ester group (δ 4.3–4.5 ppm for CH2_2CH3_3) . The 2,3-dichlorophenyl substituent shows distinct splitting patterns due to steric hindrance .
  • IR : Strong C=O stretching (~1700 cm1^{-1}) and C-S absorption (~680 cm1^{-1}) validate the ester and thiazole moieties .
  • MS : Molecular ion peaks (e.g., [M+H]+^+ at m/z 316) confirm molecular weight, while fragmentation patterns identify substituent loss (e.g., Cl or COOEt groups) .

Advanced Research Questions

Q. Q3. How can crystallographic data resolve contradictions between spectroscopic and computational structural predictions?

Methodological Answer: X-ray crystallography provides unambiguous bond lengths and angles. For example:

  • Dihedral Angles : The 2,3-dichlorophenyl group may tilt 39–85° relative to the thiazole plane, explaining discrepancies in NMR coupling constants .
  • Hydrogen Bonding : Intermolecular N–H⋯O bonds influence solubility and polymorphism, detectable via SHELX refinement .
    Software like Olex2 or Mercury can overlay experimental and DFT-optimized structures to identify steric clashes or electronic effects .

Q. Q4. What strategies optimize biological activity screening for antimicrobial or anticancer applications?

Methodological Answer:

  • Assay Design :
    • MIC Tests : Use Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) to assess broad-spectrum activity. IC50_{50} values <50 μM indicate potency .
    • Cancer Cell Lines : Screen against HeLa (cervical) and MCF-7 (breast) cells, with cisplatin as a positive control. Dose-response curves (0.1–100 μM) quantify efficacy .
  • SAR Analysis : Modify the ester group (e.g., replace ethyl with methyl) to enhance membrane permeability, monitored via logP calculations .

Q. Q5. How are synthetic byproducts or degradation products identified and mitigated during scale-up?

Methodological Answer:

  • Byproduct Profiling : LC-MS/MS detects chlorinated side products (e.g., dichlorobenzene derivatives) from incomplete cyclization .
  • Stability Studies : Accelerated degradation (40°C/75% RH for 28 days) reveals hydrolytic cleavage of the ester group. Additives like desiccants (e.g., silica gel) improve shelf life .
  • Process Optimization : Switch to aprotic solvents (e.g., DMF) at lower temperatures (<60°C) to suppress hydrolysis .

Q. Q6. What computational methods predict interactions with biological targets, and how are results validated?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding to Candida albicans CYP51 (antifungal target) or human topoisomerase II (anticancer target). Grid boxes centered on active sites (20Å3^3) ensure comprehensive sampling .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.5 Å). Validate with SPR or ITC to measure binding constants (KD_D <1 μM) .

Q. Q7. How do substituent electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Hammett Analysis : The electron-withdrawing Cl groups activate the thiazole ring, enabling SNAr reactions at C-5.
  • Reaction Monitoring : Use 19^{19}F NMR (if fluorine substituents are added) or UV-Vis (λ~270 nm for thiazole intermediates) to track kinetics .
  • Leaving Groups : Replace the ester with a tosylate group to enhance displacement by amines or thiols .

Q. Q8. What regulatory considerations apply to preclinical development of derivatives, given structural similarities to known drugs?

Methodological Answer:

  • Patent Landscapes : Cross-reference PubChem and CAS databases to avoid structural overlap with FDA-approved thiazole antifungals (e.g., Abafungin) .
  • Toxicology : Conduct AMES tests for mutagenicity and hERG assays for cardiotoxicity. Derivatives with LD50_{50} >500 mg/kg (oral, rats) are prioritized .

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